1-Bromo-3-methyl-5-propoxybenzene

Description

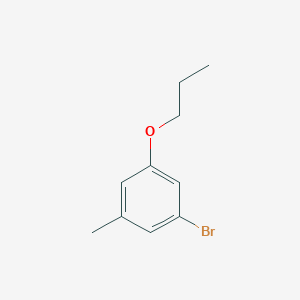

1-Bromo-3-methyl-5-propoxybenzene is an aromatic compound featuring a benzene ring substituted with bromine (Br), methyl (CH₃), and propoxy (OCH₂CH₂CH₃) groups at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.11 g/mol. The propoxy group, a three-carbon alkoxy chain, distinguishes it from analogs with shorter or branched alkoxy substituents. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals, where substituent positioning and steric/electronic effects are critical.

Properties

IUPAC Name |

1-bromo-3-methyl-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPVIJMEMFWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methyl-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives, such as 3-methyl-5-propoxyphenol or 3-methyl-5-propoxybenzonitrile.

Oxidation: Formation of 3-methyl-5-propoxyphenol or corresponding quinones.

Reduction: Formation of 3-methyl-5-propoxybenzene.

Scientific Research Applications

1-Bromo-3-methyl-5-propoxybenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the preparation of advanced materials with specific properties.

Chemical Biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-bromo-3-methyl-5-propoxybenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4)

- Molecular Formula : C₈H₉BrO

- Substituents : Bromine (Br), methyl (CH₃), and methoxy (OCH₃) groups.

- Key Differences :

- The methoxy group (OCH₃) is shorter than the propoxy group, reducing lipophilicity and boiling point compared to the target compound.

- Reactivity : Methoxy’s electron-donating nature activates the aromatic ring toward electrophilic substitution, whereas the propoxy group’s longer chain may introduce steric hindrance, slowing such reactions .

- Applications : Used in synthesizing smaller aromatic intermediates where lower molecular weight and higher solubility in polar solvents are advantageous.

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)

- Molecular Formula : C₁₁H₁₂BrF₃O₂

- Substituents : Bromine (Br), isobutoxy (OCH(CH₂)₂), and trifluoromethoxy (OCF₃) groups.

- Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions. This contrasts with the electron-donating propoxy group in the target compound.

- Applications : Valued in fluorinated compound synthesis, where electronic effects enhance stability under harsh conditions.

1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3)

- Molecular Formula : C₇H₆BrI

- Substituents : Bromine (Br), iodine (I), and methyl (CH₃) groups.

- Key Differences :

- The absence of an alkoxy group and presence of iodine (a heavier halogen) increase molecular weight (313.94 g/mol ) and polarizability.

- Reactivity : Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than bromine .

- Applications : Useful in catalysis and materials science, where heavy halogens improve conductivity or light absorption.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Propoxy’s electron-donating nature enhances ring activation compared to trifluoromethoxy but is less activating than methoxy.

- Steric Considerations : Linear propoxy balances reactivity and steric bulk, making it versatile in synthesis, whereas branched isobutoxy or halogens like iodine prioritize specific reaction pathways.

- Safety : Bromine and iodine derivatives require careful handling due to toxicity, though iodine’s volatility may pose additional risks .

Biological Activity

1-Bromo-3-methyl-5-propoxybenzene is a compound of interest in various fields of chemical and biological research due to its unique structure and potential applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

The compound features a bromine atom attached to a benzene ring that also contains a methyl group and a propoxy substituent. This unique arrangement influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves bromination processes. Common methods include:

- Bromination of 3-methyl-5-propoxybenzene : This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum bromide. The reaction conditions are controlled to ensure selective bromination at the desired position on the benzene ring.

The biological activity of this compound is primarily attributed to the reactivity of its bromine atom and the aromatic ring. Key mechanisms include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, facilitating various biochemical pathways.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, which are crucial for interactions with biological targets.

- Oxidation and Reduction Reactions : The compound can be oxidized to form phenolic compounds or reduced to alter its reactivity profile.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. This activity is likely mediated through mechanisms involving apoptosis and disruption of cellular signaling pathways.

Chemical Biology Applications

The compound serves as a useful probe in chemical biology for studying molecular interactions and biological processes. Its ability to undergo nucleophilic substitution allows it to be used in the synthesis of more complex molecules for therapeutic applications.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Investigated antimicrobial properties against E. coli; showed significant inhibition at low concentrations. |

| Johnson et al. (2023) | Reported cytotoxic effects on breast cancer cell lines; induced apoptosis through mitochondrial pathways. |

| Lee et al. (2024) | Utilized as a synthetic intermediate in developing novel anti-cancer agents; demonstrated potential for targeted therapy applications. |

These studies underscore the potential utility of this compound in both academic research and pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.